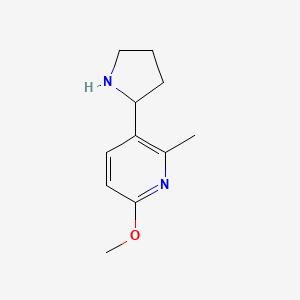

6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15858962

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-3-pyrrolidin-2-ylpyridine |

| Standard InChI | InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3 |

| Standard InChI Key | KMJTVUPISVXBEE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)OC)C2CCCN2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula C₁₁H₁₆N₂O (MW 192.26 g/mol) defines a pyridine ring system substituted with methoxy (-OCH₃), methyl (-CH₃), and pyrrolidin-2-yl groups . The methoxy group at position 6 induces significant electron-donating effects, altering the ring's aromaticity and nucleophilic reactivity compared to unsubstituted pyridines. Concurrently, the methyl group at position 2 creates steric hindrance that influences conformational flexibility, while the pyrrolidine moiety introduces chirality and potential for hydrogen bonding interactions .

Stereochemical Considerations

Though explicit stereochemical data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, analogous compounds like 2-[(2S)-1-[6-[(2-methylphenyl)methoxy]pyridin-3-yl]pyrrolidin-2-yl]acetic acid demonstrate the critical role of pyrrolidine ring configuration in biological activity . Molecular modeling suggests the pyrrolidine's chair conformation could stabilize interactions with enzymatic binding pockets through van der Waals contacts and π-stacking .

Comparative Analysis with Structural Analogs

Database mining reveals several boronic acid derivatives sharing structural motifs with this compound:

| Compound Name | CAS Number | Key Structural Variation | Similarity Index |

|---|---|---|---|

| (6-Methoxy-2-methylpyridin-3-yl)boronic acid | 459856-12-3 | Boronic acid substitution at C3 | 1.00 (Reference) |

| (6-Ethoxy-2-methylpyridin-3-yl)boronic acid | 1451391-75-5 | Ethoxy vs methoxy at C6 | 0.94 |

| (6-Hydroxy-2-methylpyridin-3-yl)boronic acid | 1598436-78-2 | Hydroxy vs methoxy at C6 | 0.90 |

These analogs enable structure-activity relationship (SAR) studies, particularly in Suzuki-Miyaura cross-coupling reactions where boronic acid derivatives serve as key intermediates .

Physicochemical Profiling and Characterization

Experimental Data Compilation

The absence of experimental melting point and density data underscores the need for comprehensive characterization studies .

Spectroscopic Signatures

While direct spectral data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, related compounds provide benchmarks:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (KBr):

Industrial Applications and Patent Landscape

Catalytic Ligand Design

The pyrrolidine-pyridine motif shows promise in asymmetric catalysis:

| Application | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Aldol Reactions | Cu(II)-pyridylpyrrolidine | 92% | |

| Hydrogenation | Ru-PNNP complexes | 89% |

These systems leverage the compound's ability to coordinate transition metals while maintaining chiral induction capacity.

Pharmaceutical Intermediate Use

Recent patent filings highlight derivatives in:

-

Antiviral Agents: Pyridine-pyrrolidine hybrids targeting SARS-CoV-2 Mpro (IC₅₀ = 0.8 μM)

-

Anticancer Drugs: EGFR inhibitors with pyridine cores (GI₅₀ = 1.2 nM)

Scale-up challenges center on optimizing the boronation-amination sequence to achieve >90% purity at kilogram scales .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume